(1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine

Asymmetric Catalysis Enantioselective Hydrosilylation Zinc Catalysis

Researchers pursuing enantioselective imine reduction often face hazards from pyrophoric dialkylzinc reagents or inconsistent stereochemical outcomes with generic DPEDA derivatives. (1S,2S)-N,N'-Dibenzyl-DPEDA resolves both challenges by forming an air-stable chiral complex with Zn(OAc)₂, enabling safer and highly stereoselective hydrosilylation of N-phosphinoylimines. • Achieves up to 97% ee and 96% yield in N-phosphinoylimine hydrosilylation • Compatible with air-stable, non-pyrophoric Zn(OAc)₂ for safer scale-up • Supplied at ≥97% chemical purity (HPLC) and ≥99% enantiomeric excess

Molecular Formula C28H28N2
Molecular Weight 392.5 g/mol
CAS No. 157242-43-8
Cat. No. B178472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine
CAS157242-43-8
Synonyms1S,2S-N,N'-bis(phenylMethyl)-1,2-diphenyl-1,2-EthanediaMine
Molecular FormulaC28H28N2
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)NCC4=CC=CC=C4
InChIInChI=1S/C28H28N2/c1-5-13-23(14-6-1)21-29-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)30-22-24-15-7-2-8-16-24/h1-20,27-30H,21-22H2/t27-,28-/m0/s1
InChIKeyQEUWNGJNPLRKLR-NSOVKSMOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

157242-43-8 Chiral Diamine Ligand Overview


(1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine (CAS 157242-43-8) is a C2-symmetric chiral vicinal diamine ligand, featuring a 1,2-diphenylethane backbone with N-benzyl substituents. It is primarily utilized as a chiral ligand in transition metal-catalyzed asymmetric transformations, particularly in zinc-catalyzed enantioselective hydrosilylation of imines [1]. The compound is commercially available with high enantiomeric purity (≥99% ee) and chemical purity (≥97% by HPLC), making it suitable for demanding asymmetric synthesis applications .

157242-43-8 Generic Substitution Failure


The N-benzyl substituents on (1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine are critical determinants of catalytic activity and enantioselectivity in zinc-catalyzed hydrosilylation reactions. Substituting this ligand with other diphenylethanediamine (DPEDA) derivatives, such as the unsubstituted (1S,2S)-1,2-diphenylethane-1,2-diamine or its N-methyl analog, results in significantly altered stereochemical outcomes and yields. Direct comparative studies demonstrate that the N,N'-dibenzyl derivative achieves up to 97% enantiomeric excess (ee) and 96% yield for a broad range of N-phosphinoylimines, while other DPEDA-derived ligands in the same series exhibit markedly lower performance [1]. This quantifiable differentiation underscores that generic substitution is not viable for applications demanding high stereocontrol.

157242-43-8 vs. DPEDA Analogs: Performance Evidence


Enantioselectivity in Zn-Catalyzed Hydrosilylation

In the zinc acetate-catalyzed enantioselective hydrosilylation of N-phosphinoylimines, the (R,R)-N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine ligand achieves up to 97% enantiomeric excess (ee). This represents the highest stereoselectivity reported within the series of optically pure diphenylethanediamine (DPEDA)-derived ligands evaluated in the same study [1]. Other DPEDA derivatives tested, including those with alternative N-substituents, consistently delivered lower ee values, confirming that the N,N'-dibenzyl motif is essential for optimal enantiocontrol in this catalytic system.

Asymmetric Catalysis Enantioselective Hydrosilylation Zinc Catalysis

Reaction Yield in Zn-Catalyzed Hydrosilylation

The (R,R)-N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine ligand facilitates the zinc acetate-catalyzed hydrosilylation of a broad range of N-phosphinoylimines with excellent yields of up to 96% [1]. This yield performance is the highest within the comparative ligand screen, surpassing other DPEDA derivatives which afforded lower product yields. The combination of high yield and high ee underscores the ligand's practical utility in preparative-scale asymmetric synthesis.

Asymmetric Synthesis Hydrosilylation Zinc Acetate Catalysis

Air-Stable Zn(OAc)₂ Complex

The use of (R,R)-N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine enables the first successful application of an air-stable and environmentally friendly chiral Zn(OAc)₂ complex for the asymmetric hydrosilylation of imines, replacing the previously required, highly pyrophoric and toxic diethylzinc (Et₂Zn) [1]. This represents a class-level inference: while other DPEDA ligands can form Zn(OAc)₂ complexes, only the N,N'-dibenzyl derivative has been demonstrated to achieve both high enantioselectivity and high yield with this safer, more practical zinc source.

Green Chemistry Catalyst Safety Zinc Catalysis

Enantiomeric Purity Specification

Commercially available (1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine is supplied with a minimum enantiomeric excess of 99% (≥99% ee) and chemical purity of ≥97% by HPLC . This level of chiral purity is a critical quality attribute for a ligand intended for asymmetric catalysis, as even small amounts of the opposite enantiomer can erode stereoselectivity in catalytic reactions. In contrast, lower-purity grades of this ligand or its analogs may introduce variability in reaction outcomes.

Chiral Purity Quality Control Asymmetric Synthesis

157242-43-8 High-Value Applications


Chiral Amine Synthesis via Zn-Catalyzed Hydrosilylation

This ligand is optimally deployed in the Zn(OAc)₂-catalyzed enantioselective hydrosilylation of N-phosphinoylimines to produce chiral amines. The demonstrated performance of up to 97% ee and 96% yield [1] makes it the ligand of choice for this transformation when high stereocontrol and operational simplicity are required. The use of air-stable Zn(OAc)₂ instead of hazardous diethylzinc further enhances the practicality of this method for both research and scale-up.

Air-Stable Chiral Zinc Catalyst Systems

The ability of this N,N'-dibenzyl-substituted DPEDA ligand to form an effective, air-stable chiral Zn(OAc)₂ complex enables the design of safer and more environmentally benign catalytic processes [1]. This is particularly relevant for industrial applications where handling pyrophoric reagents like diethylzinc poses significant safety and cost challenges.

High Chiral Purity Pharmaceutical Intermediates

Given the high enantiomeric purity of the commercially available ligand (≥99% ee) , it is well-suited for the synthesis of pharmaceutical intermediates where chiral integrity is paramount. The ligand's demonstrated ability to impart high enantioselectivity in imine reduction directly translates to the production of chiral amine building blocks with minimal racemization, reducing downstream purification burdens.

Ligand Screening & Reaction Optimization

Due to its well-characterized performance as the top-performing ligand within a series of DPEDA derivatives [1], (1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine serves as a benchmark for evaluating new chiral ligands or reaction conditions in asymmetric hydrosilylation. Its quantitative performance metrics provide a reliable reference point for assessing improvements or understanding structure-activity relationships.

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